

In vitro antiviral activity of GC-78-HCl

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Compound of Interest

Compound Name: GC-78-HCl

Cat. No.: B12386192

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Note on "GC-78-HCl"

Extensive searches for "GC-78-HCl" in scientific literature did not yield any specific information on a compound with this designation. The following technical guide is based on a similarly named compound, dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, referred to as "Compound 1" in the cited research. It is presented here as a potential alternative, given the similarity in nomenclature.

In Vitro Antiviral Activity of Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (Compound 1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document outlines the in vitro antiviral properties of the synthetic indol-3-carboxylic acid derivative, dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (hereafter referred to as Compound 1). Research has demonstrated its inhibitory effects against SARS-CoV-2. This guide provides a summary of the quantitative antiviral data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Antiviral Data

The antiviral efficacy of Compound 1 against SARS-CoV-2 was evaluated in vitro. The key findings are summarized in the table below.

Parameter	Virus	Cell Line	Value	Reference
Complete Inhibition Concentration	SARS-CoV-2	Vero E6	52.0 µM	[1]
Syncytium Formation Inhibition	SARS-CoV-2 S-glycoprotein induced	-	89%	[1]

Experimental Protocols

The following section details the methodology used to assess the in vitro antiviral activity of Compound 1 against SARS-CoV-2.

Cell Culture and Virus

- Cell Line: Vero E6 cells were used for the antiviral assays.
- Virus: SARS-CoV-2 with an infectious activity of 10^6 TCID₅₀/mL was utilized.

Antiviral Activity Determination

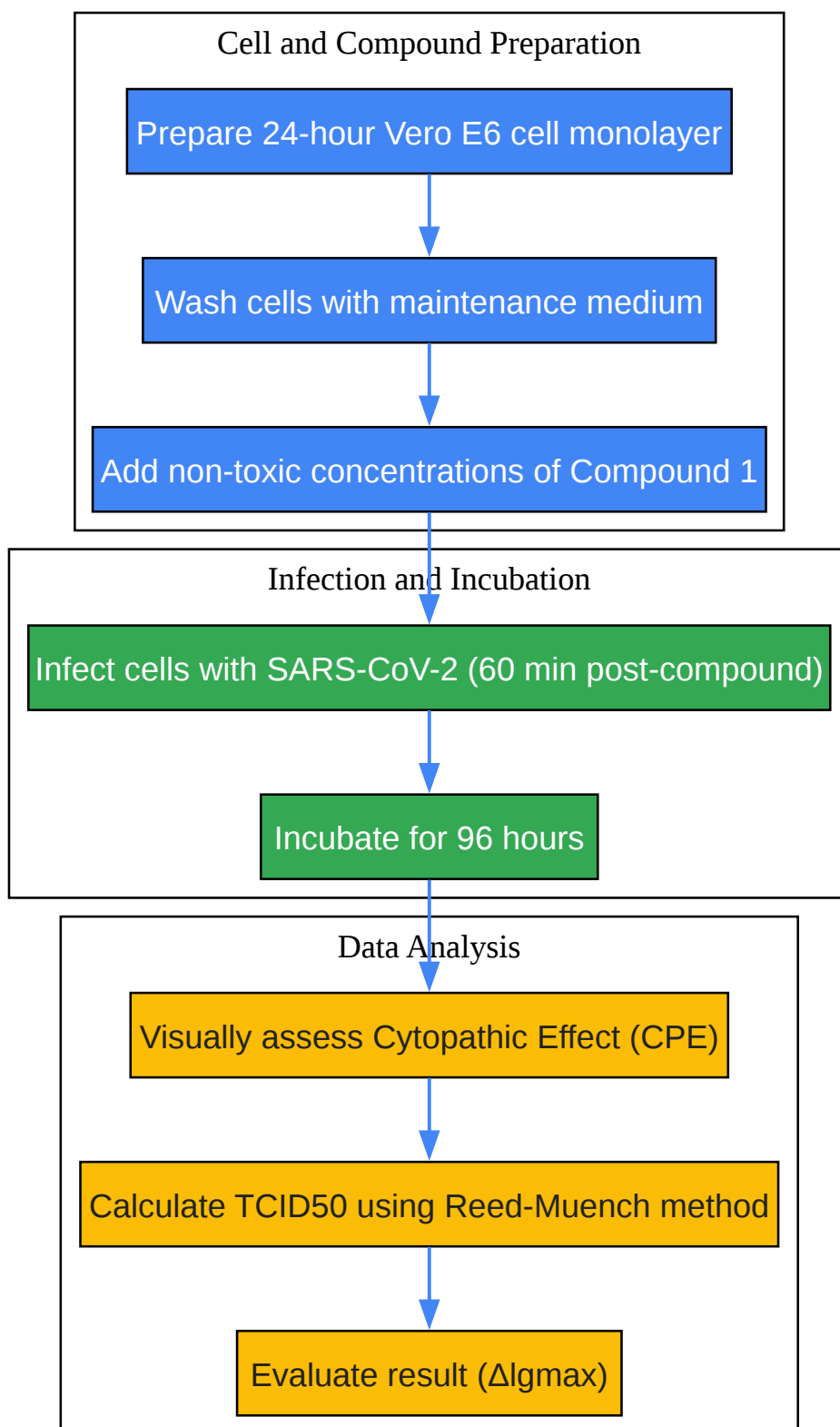
- A 24-hour monolayer of Vero E6 cells was prepared.
- The cell culture was pre-washed with a maintenance medium.
- Non-toxic concentrations of Compound 1 (concentrations lower than the CC₅₀ value) were added to the cell culture.
- After 60 minutes of incubation with Compound 1, the cells were infected with the SARS-CoV-2 virus.

- The antiviral activity was determined visually under a microscope 96 hours post-infection by observing the inhibition of the virus's cytopathic effect (CPE).
- The viral titer was regarded as the inverse of the final dilution at which CPE was observed.
- The 50% tissue culture infectious dose (TCID₅₀) was calculated for each concentration of Compound 1 and the control virus titer using the Reed–Muench method.
- The result was evaluated based on the maximum decrease in the infective dose of the virus in the experimental setup compared to the control, expressed as a decimal logarithm ($\Delta \lg_{\max}$).

Visualizations

Experimental Workflow for Antiviral Activity Assay

The following diagram illustrates the workflow for determining the in vitro antiviral activity of Compound 1.



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Caption: Workflow for In Vitro Antiviral Assay.

Mechanism of Action

The precise molecular mechanism of action for Compound 1 has not been fully elucidated in the available literature. However, the compound has been shown to possess interferon-inducing activity and the ability to suppress syncytium formation induced by the SARS-CoV-2 spike protein.[1]

Conclusion

The indol-3-carboxylic acid derivative, Compound 1, demonstrates promising in vitro antiviral activity against SARS-CoV-2. At a concentration of 52.0 μM , it completely inhibits viral replication.[1] Further studies are warranted to explore its mechanism of action and potential as a therapeutic agent.

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References

- 1. researchgate.net [researchgate.net]
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